1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE
Overview
Description
1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE is a complex organic compound that features a bromophenyl group, a pyridine carbonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE typically involves multiple steps, including the formation of the bromophenyl and pyridine carbonyl intermediates, followed by their coupling with the piperazine ring. Common synthetic routes include:
Suzuki-Miyaura Coupling: This method involves the coupling of a bromophenyl boronic acid with a pyridine carbonyl halide in the presence of a palladium catalyst.
Reductive Amination: This method involves the reaction of a bromophenyl aldehyde with a pyridine carbonyl amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form a phenol derivative.
Reduction: The pyridine carbonyl group can be reduced to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include primary amines and thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.
Pharmacology: It is studied for its potential as a receptor modulator and enzyme inhibitor.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets:
Receptor Modulation: It can bind to and modulate the activity of certain receptors, such as G-protein coupled receptors (GPCRs).
Enzyme Inhibition: It can inhibit the activity of specific enzymes, such as kinases, by binding to their active sites.
Comparison with Similar Compounds
Similar Compounds
1-[(2-CHLOROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE: Similar structure but with a chlorine atom instead of bromine.
1-[(2-FLUOROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE: Similar structure but with a fluorine atom instead of bromine.
1-[(2-IODOPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE imparts unique electronic and steric properties, making it distinct from its halogenated analogs. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles .
Properties
IUPAC Name |
[4-[(2-bromophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O/c18-16-6-2-1-4-15(16)13-20-8-10-21(11-9-20)17(22)14-5-3-7-19-12-14/h1-7,12H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFVJLXGEBZNGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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